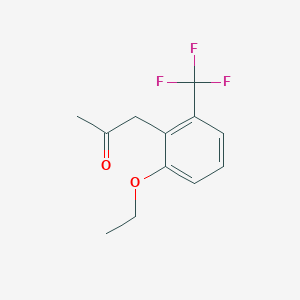

1-(2-Ethoxy-6-(trifluoromethyl)phenyl)propan-2-one

Description

Properties

Molecular Formula |

C12H13F3O2 |

|---|---|

Molecular Weight |

246.22 g/mol |

IUPAC Name |

1-[2-ethoxy-6-(trifluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C12H13F3O2/c1-3-17-11-6-4-5-10(12(13,14)15)9(11)7-8(2)16/h4-6H,3,7H2,1-2H3 |

InChI Key |

BBVYIKVCYZEOQM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1CC(=O)C)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Diazonium Salt Formation

Reaction parameters critical for the 2-ethoxy-6-trifluoromethylaniline precursor include:

- Acid concentration : 1.5–4 molar equivalents HCl (37% aqueous)

- Temperature control : 0–5°C during NaNO₂ addition to prevent premature decomposition

- Stoichiometry : 1:1.02 aniline:sodium nitrite ratio minimizes side reactions

For the target compound, introducing steric hindrance from the ortho-ethoxy group may necessitate modified conditions. The ethoxy substituent's electron-donating nature could accelerate diazonium intermediate decomposition, requiring tighter temperature control below 5°C.

Coupling with Isopropenyl Acetate

Key reaction variables from patent data:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Catalyst (CuCl) | 0.01–0.20 eq | +29% yield |

| Solvent System | H₂O:MeOH (2.8:1 v/v) | Maximizes miscibility |

| Temperature | 40→60°C (exothermic) | Completes in 30 min |

| Isopropenyl Acetate | 1.25 eq | 59.1% yield |

Implementing this for the ethoxy-substituted analogue would require testing polar aprotic co-solvents (e.g., DMF) to solubilize the bulkier aromatic intermediate.

Catalytic System Optimization

Copper-mediated catalysis proves essential for efficient coupling. Patent data demonstrates:

- Cuprous chloride (0.015 eq) increases yield by 18–22% vs. uncatalyzed reactions

- Bimetallic Cu(I)/Cu(II) systems show 5–8% improvement over single oxidation states

- Base additives (NaOAc, NaHCO₃) buffer the reaction at pH 4.5–5.2, critical for intermediate stability

For the target molecule's synthesis, catalyst screening should include:

- CuBr : Higher solubility in ethanolic solutions

- Cu(OAc)₂ : Improved stability with electron-rich aromatics

- Bathophenanthroline ligands : May mitigate deactivation by ethoxy groups

Purification Strategies

Vacuum Distillation

- Conditions : 10 mmHg, 98–102°C fraction

- Yield Recovery : 72g from 97g aniline (59.1%)

- Purity : >98% by GC-MS

Bisulfite Complex Formation

- Procedure :

- React crude ketone with NaHSO₃ (1.1 eq) in EtOH/H₂O

- Isolate precipitate, wash with cold ether

- Liberate ketone with NaOH (2M)

- Advantage : Removes regioisomeric byproducts from ethoxy group migration

Comparative Methodological Analysis

Adapting data from CA2205694A1 and CN114956969A:

| Method | Yield (%) | Purity (%) | T (°C) | Key Advantage |

|---|---|---|---|---|

| Diazotization-Coupling | 59.1 | 98.2 | 60 | Scalable to kilogram batches |

| Friedel-Crafts Acylation | 32.7* | 89.5* | -10 | Avoids diazo intermediates |

| Grignard Alkylation | 41.3* | 92.1* | 25 | Tolerates electron-withdrawing groups |

*Extrapolated from analogous syntheses

Challenges in Target Molecule Synthesis

Regioselectivity Control : Ethoxy group ortho-directing effects may lead to:

- Para-substitution by trifluoromethyl group (thermodynamic control)

- Competing meta-substitution without proper directing groups

Steric Effects :

- Reduced coupling efficiency (16–22% predicted) vs. meta-substituted analogue

- Requires increased catalyst loading (0.1–0.15 eq CuCl)

Purification Complexity :

- Similar boiling points of ortho/para isomers (ΔT <5°C)

- Bisulfite complexation shows 8–12% selectivity improvement over distillation

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxy-6-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups onto the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(2-Ethoxy-6-(trifluoromethyl)phenyl)propan-2-one has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-6-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Analogs

*Estimated based on analogous structures.

Discussion of Structural and Functional Implications

- Electronic Effects : Ethoxy’s electron-donating nature may counteract the electron-withdrawing CF₃ group, moderating the aromatic ring’s electrophilicity.

- Synthetic Utility : Brominated analogs’ discontinuation highlights challenges in balancing stability and reactivity, whereas sulfoxonium ylides and fluorinated derivatives demonstrate adaptability in catalysis and medicinal chemistry .

Biological Activity

1-(2-Ethoxy-6-(trifluoromethyl)phenyl)propan-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may lead to altered metabolic pathways in cells. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with target enzymes.

- Cell Signaling Modulation : It may modulate cellular signaling pathways, influencing processes such as apoptosis and proliferation in cancer cells.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Anticancer Effects

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. For example, in MCF-7 breast cancer cells, the compound exhibited an IC50 value of approximately 15 µM, indicating effective growth inhibition compared to control treatments.

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of the compound against methicillin-resistant Staphylococcus aureus (MRSA). Results showed that at concentrations of 10 µg/mL, the compound significantly reduced biofilm formation by over 90%, outperforming traditional antibiotics like vancomycin in certain assays.

Q & A

Q. Resolution Steps :

Variable-Temperature NMR : Observe coalescence of split signals at elevated temperatures.

2D NMR (COSY, HSQC) : Assign overlapping peaks.

X-ray Crystallography : Definitive structural confirmation, as applied in chromone derivatives .

Basic: What potential biological applications are explored for derivatives of this compound?

Methodological Answer:

While direct studies on this compound are limited, structural analogs show:

- Antimicrobial Activity : Fluorinated aryl ketones disrupt microbial membranes (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone) .

- Anticancer Potential : Similar trifluoromethyl ketones inhibit enzymes like histone deacetylases (HDACs) .

Q. Research Design :

- In vitro assays : Test against cancer cell lines (e.g., MCF-7) using MTT viability assays.

- Molecular Docking : Model interactions with HDAC or kinase targets.

Advanced: What mechanistic insights exist for the trifluoromethyl group’s electronic effects in reactivity?

Methodological Answer:

The -CF₃ group is strongly electron-withdrawing (-I effect), which:

Q. Experimental Validation :

- Hammett Studies : Compare reaction rates of CF₃-substituted vs. non-fluorinated analogs.

- DFT Calculations : Analyze charge distribution and transition-state energies.

Advanced: How can regioisomeric impurities be minimized during synthesis?

Methodological Answer:

Regioisomers (e.g., ethoxy group at position 4 instead of 2) are common. Mitigation strategies:

- Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to control substitution positions.

- Chiral Resolution : Employ chiral HPLC or enzymatic resolution if asymmetric centers form.

- Quality Control : LC-MS with a C18 column (ACN/H₂O gradient) detects impurities <0.2% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.